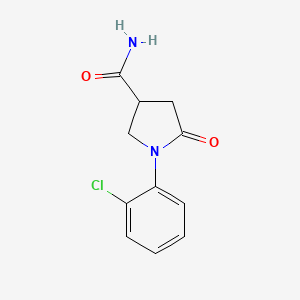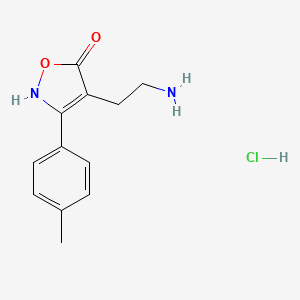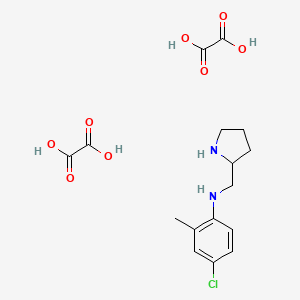![molecular formula C12H10N2O5 B1356392 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid CAS No. 88796-61-6](/img/structure/B1356392.png)
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid
Übersicht
Beschreibung
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid is an organic compound that features a nitrofuran moiety linked to a benzoic acid structure via a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid typically involves the following steps:
-
Nitration of Furan: : The starting material, furan, undergoes nitration to form 5-nitrofuran. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.
-
Formation of 5-Nitrofuran-2-ylmethylamine: : The nitrofuran derivative is then reacted with formaldehyde and ammonia or a primary amine to form 5-nitrofuran-2-ylmethylamine. This step involves a Mannich reaction, which is typically conducted in an aqueous or alcoholic medium under reflux conditions.
-
Coupling with Benzoic Acid: : The final step involves coupling 5-nitrofuran-2-ylmethylamine with benzoic acid. This can be achieved through an amide bond formation reaction, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro derivatives or ring-opened products.
Reduction: The nitro group in the furan ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives or ring-opened products.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its ability to interfere with bacterial DNA synthesis.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways involving nitrofuran derivatives.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid involves the interaction of the nitrofuran moiety with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar nitrofuran structure but with a carboxylic acid group directly attached to the furan ring.
4-Aminobenzoic acid: Similar benzoic acid structure but with an amino group instead of the nitrofuran moiety.
Nitrofurantoin: A well-known nitrofuran antibiotic with a similar nitrofuran moiety but different substituents.
Uniqueness
4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid is unique due to its specific combination of a nitrofuran moiety and a benzoic acid structure, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-[(5-nitrofuran-2-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c15-12(16)8-1-3-9(4-2-8)13-7-10-5-6-11(19-10)14(17)18/h1-6,13H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMTVUKDIOHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526497 | |
| Record name | 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88796-61-6 | |
| Record name | 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
